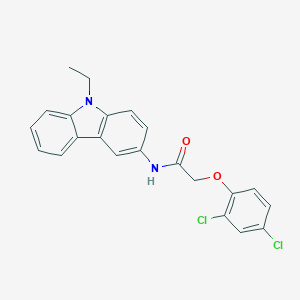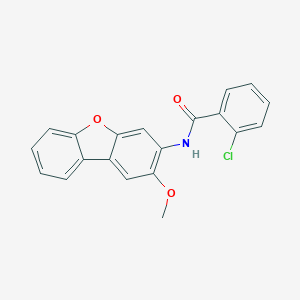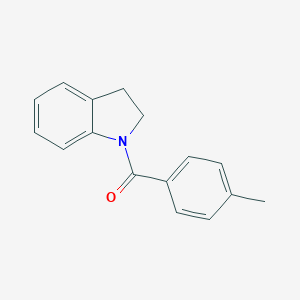![molecular formula C11H10N2O3S B398579 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL](/img/structure/B398579.png)
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is an organic compound with the molecular formula C11H10N2O3S and a molecular weight of 250.28 g/mol. This compound features a quinoline ring substituted with a nitro group and a thioether linkage to an ethan-1-ol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL typically involves the reaction of 5-nitro-8-quinoline thiol with an appropriate alkylating agent such as 2-chloroethanol under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder in acidic conditions, catalytic hydrogenation
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Esters, ethers
Applications De Recherche Scientifique
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The quinoline ring system may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Nitro-8-quinolylthio)ethan-1-amine: Similar structure but with an amino group instead of a hydroxyl group.
2-(5-Nitro-8-quinolylthio)ethan-1-ester: Similar structure but with an ester group instead of a hydroxyl group.
Uniqueness
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10N2O3S |
|---|---|
Poids moléculaire |
250.28g/mol |
Nom IUPAC |
2-(5-nitroquinolin-8-yl)sulfanylethanol |
InChI |
InChI=1S/C11H10N2O3S/c14-6-7-17-10-4-3-9(13(15)16)8-2-1-5-12-11(8)10/h1-5,14H,6-7H2 |
Clé InChI |
ICJBWBHLZDQWFT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)SCCO)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)SCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenoxy)acetyl]indoline](/img/structure/B398497.png)



![[[Amino(pyridin-4-yl)methylidene]amino] 2-methylbenzoate](/img/structure/B398503.png)




![4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B398514.png)

![5-[(4-Fluorophenyl)-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one](/img/structure/B398517.png)
![(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B398518.png)
![[(1-Amino-2-methylpropylidene)amino] 4-iodobenzoate](/img/structure/B398519.png)
